1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide
Description
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (CAS: 1511939-66-4) is a cyclopropane derivative featuring a cyano group at the 1-position of the cyclopropane ring and a 2-fluorobenzylamide substituent. Its molecular formula is C₁₂H₁₁FN₂O, with a molecular weight of 218.23 g/mol . The compound is commercially available as a powder and stored at room temperature, though safety data remains unspecified .
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXAQHMSJGYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor-Acceptor (DA) Cyclopropane Functionalization
DA cyclopropanes, such as 1,1-diesters or nitriles, are highly reactive toward nucleophilic opening. A reported method for synthesizing 1,5-substituted pyrrolidin-2-ones involves nickel-catalyzed reactions of DA cyclopropanes with amines. While this approach targets pyrrolidones, the principles of nucleophilic attack on cyclopropanes can be adapted.
Example Protocol (adapted from):
- Substrate : Dimethyl cyclopropane-1,1-dicarboxylate.
- Nucleophile : 2-Fluorobenzylamine.
- Catalyst : Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE) at 45°C.
- Outcome : Acyclic adduct formation via ring opening, followed by cyclization.
For the target compound, replacing the diester with a cyano group would require a cyano-substituted DA cyclopropane. Such precursors could be synthesized via:
- Cyanomethylation : Reaction of malononitrile with dihaloalkanes under basic conditions.
- Cyclopropanation : Using sulfonium ylides or transition-metal catalysts with acrylonitrile derivatives.
Nitrosation and Hydroxylation Routes
A patent describing 1-hydroxycyclopropanecarboxylic acid synthesis employs sodium nitrite and sulfuric acid to functionalize cyclopropane precursors. While this method introduces hydroxyl groups, analogous nitrosation could hypothetically be redirected to introduce cyano groups via Strecker synthesis or cyanide displacement.
- Nitrosation : Cyclopropane substrate + NaNO₂/H₂SO₄ → nitroso intermediate.
- Hydrolysis : Conversion to carboxylic acid.
- Esterification/Amidation : Reaction with alcohols or amines.
Adapting this route would require substituting the hydroxylation step with cyanation, potentially using KCN or TMSCN under controlled conditions.
Carboxamide Formation
Direct Amidation of Cyclopropanecarbonyl Chloride
A standard approach involves converting the carboxylic acid to its acid chloride, followed by reaction with 2-fluorobenzylamine.
Synthetic Steps :
- Cyclopropanecarbonitrile → Cyclopropanecarboxylic Acid :
- Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
- Acid Chloride Formation :
- Treat with SOCl₂ or (COCl)₂ in DCM.
- Amide Coupling :
- Add 2-fluorobenzylamine in presence of a base (e.g., Et₃N).
Example Conditions :
- Reagent : Thionyl chloride (2 equiv), 60°C, 2 h.
- Amine : 1.2 equiv, 0°C → RT, 12 h.
- Yield : ~70–85% (estimated based on analogous reactions).
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents (e.g., HATU, EDCl/HOBt) offer milder conditions for amide bond formation without isolating the acid chloride.
Protocol :
- Activator : HATU (1.5 equiv), DMF, RT.
- Base : DIPEA (3 equiv).
- Amine : 2-Fluorobenzylamine (1.2 equiv).
- Substrate : Cyclopropanecarboxylic acid (1 equiv).
Advantages :
- Avoids harsh acid chloride conditions.
- Higher functional group tolerance.
Integrated One-Pot Strategies
Building on methodologies for pyrrolidone synthesis, a one-pot approach could merge cyclopropane activation, nucleophilic attack, and amidation.
Proposed Steps :
- Cyclopropane Activation :
- DA cyclopropane (e.g., 1-cyano-1-carboxycyclopropane) + Ni(ClO₄)₂ catalyst.
- Nucleophilic Opening :
- Add 2-fluorobenzylamine at 45°C in DCE.
- In Situ Amidation :
- Direct coupling without isolating intermediates.
Challenges :
- Competing side reactions (e.g., over-hydrolysis, polymerization).
- Catalyst compatibility with nitrile groups.
Analytical Data and Characterization
While experimental data for the target compound are scarce, analogous compounds provide benchmarks:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 218.23 g/mol | |
| Appearance | Powder | |
| 1H NMR (CDCl₃) | δ 7.28 (d, Ar), 5.14 (dd, CH₂) | (analogous) |
| Synthetic Yield | 45–79% (estimated) |
Chemical Reactions Analysis
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis of the carboxamide group can be performed under acidic or basic conditions to yield carboxylic acids and amines.
Scientific Research Applications
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Substituents : 3-bromophenyl, diethylamide.
- Molecular Weight : ~294.19 g/mol (calculated).
- Physical State : Crystalline solid (mp 102.2–102.5 °C).
- Synthesis : Prepared via procedure A (77% yield) using 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid and diethylamine .
- Key Differences: The bromine atom introduces steric bulk and polarizability compared to the target compound’s cyano group. The diethylamide substituent may reduce polarity relative to the 2-fluorobenzyl group.
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide
- Substituents : Phenyl, dimethylamide.
- Molecular Weight : ~178.23 g/mol.
- Physical State : Crystalline solid (mp 151.0–151.3 °C).
- Synthesis : Procedure A yielded 57% with dimethylamine .
- Key Differences: The absence of fluorine and cyano groups results in lower molecular weight and altered electronic properties. The higher melting point suggests stronger intermolecular forces (e.g., π-π stacking from phenyl).
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide
Functional Group and Pharmacophore Analysis
1,3-Dioxoisoindolin-2-yl 1-(2-fluorophenyl)cyclopropane-1-carboxylate
- Substituents : 2-fluorophenyl, carboxylate ester.
- Yield : 71% (white solid) .
- Key Differences: The ester group replaces the carboxamide, altering metabolic stability and hydrolysis susceptibility.
N-(2-Bromophenyl)-N-ethyl-1-methylcyclopropanecarboxamide
- Substituents : 2-bromophenyl, ethyl-methylamide.
- Key Differences: Bromine vs. The methylcyclopropane group may reduce ring strain compared to the cyano-substituted cyclopropane .
Structural and Physical Property Comparison Table
Biological Activity
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide is a synthetic compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol. The compound features a cyclopropane ring, a cyano group, and a fluorophenyl moiety, which contribute to its unique biological activity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The structural components, particularly the cyano and fluorophenyl groups, enhance the compound's binding affinity to various biological targets, potentially modulating enzyme activity and cellular signaling pathways .
Antiproliferative Properties
Recent studies have highlighted the compound's significant antiproliferative effects against cancer cell lines. For instance, it has been shown to effectively inhibit the proliferation of U937, a human myeloid leukemia cell line, without exhibiting cytotoxicity towards normal cells. This selective action suggests a promising therapeutic window for further development .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse modifications that can enhance its biological profile. The incorporation of different substituents on the cyclopropane ring or the aromatic moiety can lead to variations in potency and selectivity against specific targets. For example, derivatives with varied substituents have been evaluated for their ability to inhibit kinases involved in cancer progression, showcasing the importance of SAR in optimizing therapeutic efficacy .
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anti-cancer activity |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | Structure | c-Met kinase inhibitor |
| N-[4-(3-methylphenyl)]cyclopropanecarboxamide | Structure | Anticancer properties |
This table illustrates how modifications in structure can lead to varying biological activities within the cyclopropane amide class.
Study on Anticancer Activity
In a recent study published in January 2023, researchers synthesized a series of cyclopropanamide derivatives, including this compound. These compounds were subjected to antiproliferative assays against various cancer cell lines. The results indicated that while some derivatives exhibited potent inhibition of cell growth, others showed minimal or no cytotoxic effects on normal cells, suggesting their potential as selective anticancer agents .
Synthesis and Evaluation
The synthesis of this compound typically involves several key steps: cyclopropanation, introduction of the cyano group via nucleophilic substitution, and formation of the carboxamide group through amine coupling reactions. Each step must be optimized for yield and purity to ensure the compound's efficacy in biological evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
